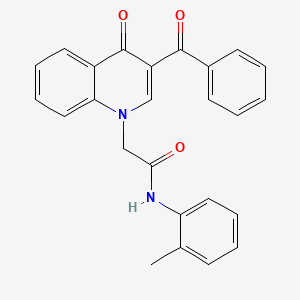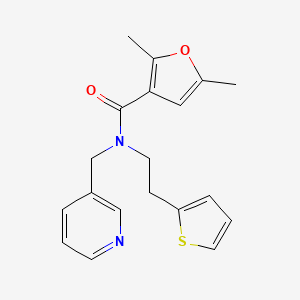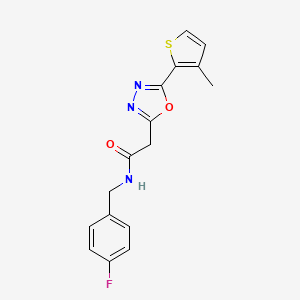![molecular formula C32H30F6N4O3 B2366262 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione CAS No. 1407166-63-5](/img/structure/B2366262.png)
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the groups are added. For instance, the trifluoromethyl groups might be introduced using a trifluoromethylation reagent .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione demonstrates a range of applications in scientific research, particularly in organic chemistry and materials science. This section explores the various ways this compound and its derivatives contribute to these fields.
Peptide Synthesis : The compound has been used in peptide synthesis, providing an efficient method for the synthesis of dipeptides from various standard amino acids. Its ability to synthesize complex peptides like leu-enkephalin in protected form highlights its utility in the creation of bioactive peptides (Zhang et al., 2015).
Optoelectronic Properties : Research into the optoelectronic and charge transport properties of Pechmann dyes derived from this compound shows potential applications in organic light-emitting diodes (OLEDs). The study of charge transfer behavior and intrinsic mobility in these dyes underscores the compound's importance in developing new materials for electronic devices (Wazzan & Irfan, 2019).
Polymer Synthesis : The compound is instrumental in synthesizing poly(ester amide) polymers via ring-opening polymerization. Its role in creating novel polyesteramides suggests potential applications in drug delivery systems, particularly for hydrophobic drugs with aromatic moieties (Göppert et al., 2022).
Nucleoside Analogues : Preliminary investigations into using squaric acid derivatives (structurally similar to the compound) as nucleobase substitutes in nucleosides indicate potential applications in medicinal chemistry, notably as non-classical bioisosteric replacements for various functional groups, offering a new avenue for the development of anticancer and antiviral agents (Lu et al., 2017).
Asymmetric Hydrogenation : Studies on asymmetric hydrogenation over chirally modified catalysts using derivatives of the compound have shown promising results in achieving high enantioselectivity. This highlights its utility in the synthesis of chiral molecules, a crucial aspect of pharmaceutical research (Toukoniitty et al., 2004).
Crystallography and Structural Analysis
The compound's derivatives have also been utilized in crystallography and structural analysis, offering insights into molecular interactions and structural dynamics.
- Structural Studies : Research on squaric acid derivatives (structurally akin to the compound ) has provided valuable insights into weak intermolecular interactions in crystalline structures. These studies are pivotal in understanding the molecular basis of material properties and designing materials with tailored features (Prohens et al., 2017).
Propriétés
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h4-6,8,11-14,16-17,25-26,40-41H,3,7,9-10,15H2,1-2H3/t16-,17+,25-,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXKFCTYZMFMJB-OQGFRWRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30F6N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

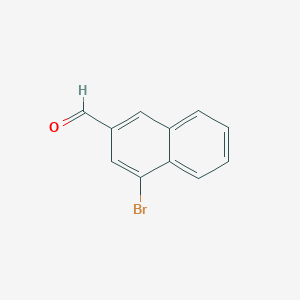
![N-(3-acetylphenyl)-2-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366182.png)


![2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2366191.png)
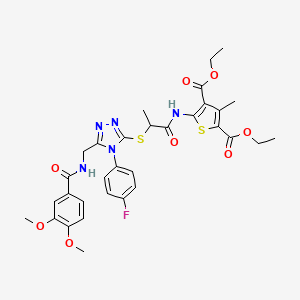

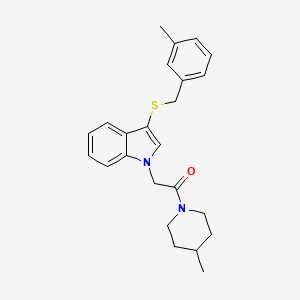
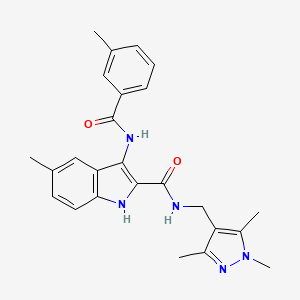
![(2E)-2-cyano-3-(2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2366198.png)
